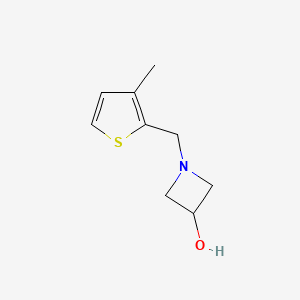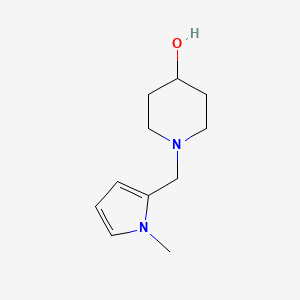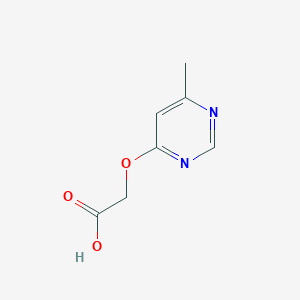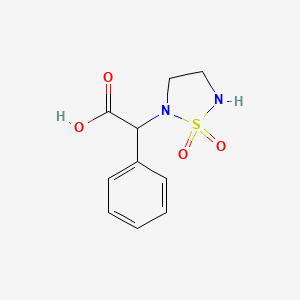![molecular formula C11H16N4 B1470307 (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)méthanamine CAS No. 1368616-05-0](/img/structure/B1470307.png)
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)méthanamine
Vue d'ensemble
Description
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H16N4 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications de la (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)méthanamine :
Dispositifs optoélectroniques
Les dérivés de l'imidazo[4,5-b]pyridine ont montré un grand potentiel dans le développement de dispositifs optoélectroniques. Ces composés peuvent être utilisés pour créer des composants essentiels au fonctionnement des dispositifs qui convertissent les signaux électriques en signaux photoniques et vice versa .
Capteurs
Les propriétés uniques de ces dérivés les rendent adaptés à une utilisation dans la technologie des capteurs. Ils peuvent être incorporés dans des capteurs qui détectent les changements dans l'environnement ou la présence de molécules spécifiques .
Médicaments anticancéreux
Certains dérivés de l'imidazo[4,5-b]pyridine ont été synthétisés et évalués pour leur activité antiproliférative contre diverses lignées cellulaires cancéreuses humaines, indiquant leur potentiel en tant que médicaments anticancéreux .
Microscopie confocale et imagerie
Ces composés peuvent servir d'émetteurs pour la microscopie confocale et l'imagerie, offrant un moyen de visualiser les cellules et les tissus biologiques avec une haute résolution et un contraste élevé .
Inhibiteurs d'Akt
Une série de composés, y compris les dérivés de l'imidazo pyridin-2-yl, ont été identifiés comme des inhibiteurs d'Akt ATP-indépendants sélectifs et puissants, qui sont importants dans le traitement des maladies où la signalisation d'Akt est dysrégulée .
Approches synthétiques
Les imidazo[4,5-b]pyridines peuvent être synthétisées en utilisant diverses méthodes, y compris les réactions de couplage d'amides catalysées par le Pd, qui sont cruciales pour les applications pharmaceutiques où ces composés sont utilisés .
Agents antimicrobiens
Certaines structures de l'imidazo[4,5-b]pyridine ont été intégrées à la conception d'agents antimicrobiens, montrant une efficacité contre des bactéries telles que Bacillus et Staphylococcus aureus .
Mécanisme D'action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes like ikk-ɛ and tbk1 .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
For example, IKK-ɛ and TBK1, potential targets of imidazole compounds, are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .
Analyse Biochimique
Biochemical Properties
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, such as biotin carboxylase, which is essential for fatty acid synthesis in bacteria . Additionally, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exhibits antimicrobial properties, making it a potential candidate for the development of new antibacterial agents .
Cellular Effects
The effects of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting cytotoxic effects on cancer cells . Furthermore, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can modulate the activity of certain signaling pathways, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, this compound has been shown to inhibit the activity of biotin carboxylase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . Additionally, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can have lasting effects on cellular function, including sustained inhibition of cell division and changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial activity and inhibition of cancer cell growth . At higher doses, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can affect its overall activity and function, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine within the cell can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
(3-butylimidazo[4,5-b]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-3-7-15-10(8-12)14-9-5-4-6-13-11(9)15/h4-6H,2-3,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWLXFOXUAFJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1N=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470226.png)



![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470233.png)





![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)


